Cas no 2640973-70-0 (4-[(2,5-Difluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine)

4-[(2,5-Difluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine is a morpholine derivative featuring a difluorophenylmethyl substituent and a pyrrolidine-1-carbonyl functional group. This compound is of interest in medicinal chemistry due to its potential as a scaffold for drug discovery, particularly in targeting central nervous system (CNS) disorders or enzyme modulation. The presence of fluorine atoms enhances metabolic stability and bioavailability, while the morpholine and pyrrolidine moieties contribute to favorable pharmacokinetic properties. Its well-defined structure allows for precise modifications, making it a versatile intermediate in synthetic organic chemistry. Suitable for research applications, this compound demonstrates high purity and consistent performance in experimental settings.
4-[(2,5-Difluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine structure
2640973-70-0 structure
Product Name:4-[(2,5-Difluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine
CAS No:2640973-70-0
MF:C16H20F2N2O2
MW:310.339011192322
CID:5319670
PubChem ID:155800459
Update Time:2025-11-07

4-[(2,5-Difluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine Chemical and Physical Properties

Names and Identifiers

    • AKOS040724488
    • F6753-0962
    • 2640973-70-0
    • 4-[(2,5-difluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine
    • 4-[(2,5-Difluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine
    • Inchi: 1S/C16H20F2N2O2/c17-13-3-4-14(18)12(9-13)10-19-7-8-22-15(11-19)16(21)20-5-1-2-6-20/h3-4,9,15H,1-2,5-8,10-11H2
    • InChI Key: DOUUXTBXRPFKJV-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1CN1CCOC(C(N2CCCC2)=O)C1)F

Computed Properties

  • Exact Mass: 310.14928421g/mol
  • Monoisotopic Mass: 310.14928421g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 390
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 32.8Ų

4-[(2,5-Difluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine Pricemore >>

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Additional information on 4-[(2,5-Difluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine

Comprehensive Overview of 4-[(2,5-Difluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine (CAS No. 2640973-70-0)

4-[(2,5-Difluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine (CAS No. 2640973-70-0) is a novel synthetic compound gaining attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This morpholine derivative incorporates a 2,5-difluorophenyl moiety and a pyrrolidine-1-carbonyl group, making it a subject of interest for drug discovery and medicinal chemistry. Researchers are particularly intrigued by its potential as a kinase inhibitor or GPCR modulator, aligning with current trends in targeted therapy development.

The compound's molecular structure combines aromatic fluorination with heterocyclic components, a design strategy frequently employed in modern small molecule drug development. The presence of fluorine atoms often enhances metabolic stability and bioavailability, while the morpholine-pyrrolidine scaffold may contribute to improved solubility and target binding affinity. These characteristics position CAS 2640973-70-0 as a promising candidate for further investigation in various therapeutic areas, particularly in neurological and inflammatory conditions where similar structures have shown activity.

Recent literature searches reveal growing interest in fluorinated pharmaceutical compounds, with particular focus on their ADME properties and target selectivity. The 2,5-difluorophenyl substitution pattern in this compound may offer advantages in terms of lipophilicity and membrane permeability, addressing common challenges in CNS drug development. Computational studies suggest potential interactions with various biological targets, though experimental validation remains ongoing in academic and industrial laboratories.

From a synthetic chemistry perspective, 4-[(2,5-Difluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine represents an interesting case study in heterocycle functionalization and multi-component reactions. The compound's preparation likely involves strategic amide bond formation and N-alkylation steps, with the morpholine core serving as a versatile platform for further derivatization. These synthetic aspects make it relevant to discussions about scaffold hopping and fragment-based drug design, currently hot topics in medicinal chemistry circles.

Analytical characterization of CAS 2640973-70-0 typically employs advanced techniques such as LC-MS, NMR spectroscopy, and X-ray crystallography when crystalline forms are obtainable. The compound's physicochemical properties, including logP, pKa, and solubility profiles, are crucial parameters being evaluated in relation to its potential drug-likeness and lead compound status. These investigations align with the pharmaceutical industry's emphasis on property-based design and early-stage optimization strategies.

In the context of current research trends, 2640973-70-0 intersects with several important themes in drug discovery: the exploration of privileged structures, the development of CNS-penetrant molecules, and the design of selective protein binders. Its structural features may offer insights into molecular recognition patterns and pharmacophore requirements for specific target classes. These aspects make it particularly relevant to researchers investigating structure-activity relationships in related chemical series.

The intellectual property landscape surrounding 4-[(2,5-Difluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine appears to be evolving, with patent applications potentially covering its composition, synthetic methods, and therapeutic uses. This reflects the compound's perceived value in innovative medicine development and the competitive nature of pharmaceutical research. Legal status and patent expiration dates would be important considerations for organizations interested in developing this molecule further.

From a safety and handling perspective, standard precautions for laboratory chemicals apply when working with this compound. While not classified as hazardous under current regulations, proper personal protective equipment and chemical hygiene practices should always be followed. The compound's stability under various conditions (temperature, humidity, light exposure) represents another area of practical interest for researchers and manufacturers alike.

Looking forward, CAS 2640973-70-0 exemplifies the continuing innovation in medicinal chemistry and drug design. Its combination of fluorinated aromatic and saturated heterocyclic elements addresses multiple current challenges in pharmaceutical development, from target engagement to pharmacokinetic optimization. As research progresses, this compound may serve as a valuable tool for understanding molecular interactions or as a starting point for the development of novel therapeutic agents across multiple disease areas.

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